2-(Piperidin-1-yl)cyclohept-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-1-yl)cyclohept-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring attached to a cycloheptenone structure
Vorbereitungsmethoden
The synthesis of 2-(Piperidin-1-yl)cyclohept-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohept-2-en-1-one with piperidine under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-(Piperidin-1-yl)cyclohept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the cycloheptenone moiety is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-1-yl)cyclohept-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-1-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(Piperidin-1-yl)cyclohept-2-en-1-one can be compared with other similar compounds, such as:
(E)-1-(Piperidin-1-yl)hexadec-2-en-1-one: This compound has a longer carbon chain and different chemical properties.
(E)-1-(Piperidin-1-yl)dec-2-en-1-one: This compound has a shorter carbon chain and may exhibit different reactivity and biological activities.
Cyclohept-2-en-1-one: Lacks the piperidine ring and has different chemical and physical properties.
Eigenschaften
CAS-Nummer |
63166-94-9 |
---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2-piperidin-1-ylcyclohept-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c14-12-8-4-1-3-7-11(12)13-9-5-2-6-10-13/h7H,1-6,8-10H2 |
InChI-Schlüssel |
PAHODGNYMSXONK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CCCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.